(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329020
InChI: InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3
SMILES:
Molecular Formula: C9H12F2O4
Molecular Weight: 222.19 g/mol

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

CAS No.:

Cat. No.: VC18329020

Molecular Formula: C9H12F2O4

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate -

Specification

Molecular Formula C9H12F2O4
Molecular Weight 222.19 g/mol
IUPAC Name [1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate
Standard InChI InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3
Standard InChI Key HHFRIKVEUQXMBO-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1(CC1(F)F)COC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopropane ring substituted with two fluorine atoms at the 2-position and two methylene-acetate groups at the 1-position. This arrangement creates a strained bicyclic system that influences both its reactivity and interactions with biological targets. The fluorine atoms introduce electronegativity and steric effects, while the acetate groups provide sites for hydrolysis or further functionalization.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC9H12F2O4\text{C}_9\text{H}_{12}\text{F}_2\text{O}_4
Molecular Weight222.19 g/mol
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert conditions; hydrolyzes in acidic/basic media

The fluorine atoms reduce electron density in the cyclopropane ring, enhancing resistance to ring-opening reactions compared to non-fluorinated analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves difluorocarbene insertion into alkenes, followed by acetylation:

  • Difluorocyclopropanation:
    Chlorodifluoromethane (CHClF2\text{CHClF}_2) or sodium halodifluoroacetates react with ethylene derivatives under phase-transfer conditions to form the difluorocyclopropane core.

    CH2=CH2+CF2CO2NaC3H4F2+Byproducts\text{CH}_2=\text{CH}_2 + \text{CF}_2\text{CO}_2\text{Na} \rightarrow \text{C}_3\text{H}_4\text{F}_2 + \text{Byproducts}
  • Acetylation:
    The resultant diol intermediate undergoes esterification with acetic anhydride to yield the diacetate.

Optimization Challenges

  • Yield Limitations: Steric hindrance from fluorine atoms reduces reaction efficiency (~40–60% yield).

  • Purification: Chromatographic separation is required due to byproducts from incomplete acetylation.

Biological Activity and Mechanisms

KRAS G12D Inhibition

The compound exhibits selective inhibition of the KRAS G12D mutation, a driver of pancreatic, colorectal, and lung cancers. By binding to the GTP-binding pocket, it stabilizes KRAS in an inactive state, impairing downstream signaling pathways like MAPK/ERK .

In Vitro Efficacy

Assay TypeIC₅₀ ValueModel System
Cell Proliferation1.2 µMPanc-1 (Pancreatic)
GTPase Activity0.8 µMRecombinant KRAS

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

  • Fluorinated Pharmaceuticals: Analogues of taxanes and nucleosides .

  • Materials Science: Liquid crystals with enhanced thermal stability.

Case Study: Synthesis of a Fluorinated Taxoid

  • Ring-Opening: Reaction with a dienophile yields a difluorinated diene.

  • Diels-Alder Cycloaddition: Forms the taxoid core structure .

C9H12F2O4+DienophileFluorinated Taxoid Intermediate\text{C}_9\text{H}_{12}\text{F}_2\text{O}_4 + \text{Dienophile} \rightarrow \text{Fluorinated Taxoid Intermediate}

Future Directions and Challenges

Drug Development

  • Pharmacokinetic Optimization: Improve oral bioavailability through prodrug strategies.

  • Combination Therapies: Pair with immune checkpoint inhibitors to enhance antitumor responses .

Sustainable Synthesis

  • Catalytic Methods: Replace stoichiometric reagents with transition-metal catalysts to reduce waste.

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